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1-benzyl-N-ethyl-N-(oxolan-3-ylmethyl)triazole-4-carboxamide
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Overview
Description
1-benzyl-N-ethyl-N-(oxolan-3-ylmethyl)triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and significant biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds efficiently under mild conditions . The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper-catalyzed cycloaddition reaction to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-ethyl-N-(oxolan-3-ylmethyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-benzyl-N-ethyl-N-(oxolan-3-ylmethyl)triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-ethyl-N-(oxolan-3-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole derivatives: Exhibiting similar biological activities but with different structural features and reactivity.
Uniqueness
1-benzyl-N-ethyl-N-(oxolan-3-ylmethyl)triazole-4-carboxamide stands out due to its unique combination of the triazole ring with the oxolan-3-ylmethyl and benzyl groups
Properties
IUPAC Name |
1-benzyl-N-ethyl-N-(oxolan-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-20(10-15-8-9-23-13-15)17(22)16-12-21(19-18-16)11-14-6-4-3-5-7-14/h3-7,12,15H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCTPMOBMOJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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